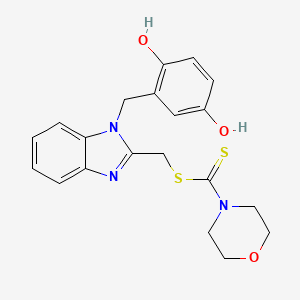
4-Morpholinecarbodithioic acid, (1-((2,5-dihydroxyphenyl)methyl)-1H-benzimidazol-2-yl)methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Morpholinecarbodithioic acid, (1-((2,5-dihydroxyphenyl)methyl)-1H-benzimidazol-2-yl)methyl ester is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a morpholine ring, a benzimidazole moiety, and a dithioic acid ester group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Morpholinecarbodithioic acid, (1-((2,5-dihydroxyphenyl)methyl)-1H-benzimidazol-2-yl)methyl ester typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with an appropriate aldehyde or carboxylic acid under acidic conditions.
Introduction of the Dihydroxyphenyl Group: The dihydroxyphenyl group can be introduced through electrophilic aromatic substitution reactions.
Formation of the Morpholinecarbodithioic Acid Ester: This step involves the reaction of morpholine with carbon disulfide and an alkylating agent to form the morpholinecarbodithioic acid ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Morpholinecarbodithioic acid, (1-((2,5-dihydroxyphenyl)methyl)-1H-benzimidazol-2-yl)methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithioic acid ester to thiols or other reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings or the morpholine moiety.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogens, alkylating agents, acylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the aromatic rings.
Scientific Research Applications
4-Morpholinecarbodithioic acid, (1-((2,5-dihydroxyphenyl)methyl)-1H-benzimidazol-2-yl)methyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infections.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Morpholinecarbodithioic acid, (1-((2,5-dihydroxyphenyl)methyl)-1H-benzimidazol-2-yl)methyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl morpholine-4-carbodithioate: A simpler analog with similar dithioic acid ester functionality.
Benzimidazole derivatives: Compounds with similar benzimidazole cores but different substituents.
Morpholine derivatives: Compounds with morpholine rings and various functional groups.
Uniqueness
4-Morpholinecarbodithioic acid, (1-((2,5-dihydroxyphenyl)methyl)-1H-benzimidazol-2-yl)methyl ester is unique due to its combination of functional groups, which imparts specific chemical properties and reactivity. This uniqueness makes it valuable for diverse scientific research applications and potential therapeutic uses.
Properties
CAS No. |
88797-57-3 |
|---|---|
Molecular Formula |
C20H21N3O3S2 |
Molecular Weight |
415.5 g/mol |
IUPAC Name |
[1-[(2,5-dihydroxyphenyl)methyl]benzimidazol-2-yl]methyl morpholine-4-carbodithioate |
InChI |
InChI=1S/C20H21N3O3S2/c24-15-5-6-18(25)14(11-15)12-23-17-4-2-1-3-16(17)21-19(23)13-28-20(27)22-7-9-26-10-8-22/h1-6,11,24-25H,7-10,12-13H2 |
InChI Key |
OIROXQVUDOBQPD-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=S)SCC2=NC3=CC=CC=C3N2CC4=C(C=CC(=C4)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















